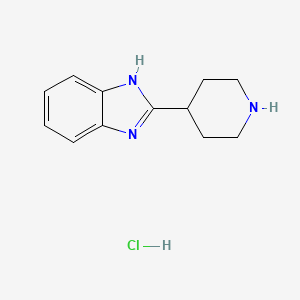

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride

描述

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride: is a chemical compound that combines the structural features of piperidine and benzimidazole.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride typically involves the reaction of piperidine derivatives with benzimidazole precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde, an amine, and a nitrile under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

化学反应分析

Nucleophilic Substitution Reactions

2-(Piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride reacts with electrophilic substrates such as chloropyridines. In one protocol:

-

Mechanistic Insight : Sodium bicarbonate deprotonates the hydrochloride salt, releasing the free amine for nucleophilic substitution. DMF acts as a polar aprotic solvent to stabilize intermediates .

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with alkyl halides or tosylates. Two distinct protocols illustrate this:

Reaction with 2-Chloroethyl Methyl Ether

| Reagent | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloroethyl methyl ether | Sodium hydride (NaH) | DMF, 60°C, 6h | 1-(2-Methoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole | Not quantified |

-

Key Steps :

-

Deprotonation of the benzimidazole N–H by NaH.

-

SN2 attack of the piperidine nitrogen on the chloroethyl ether.

-

Reaction with Tosylate Derivatives

| Reagent | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(1-Methylethoxy)ethyl tosylate | NaHCO₃ | DMF, room temperature, 4h | 1-[2-(Isopropoxy)ethyl]-2-(piperidin-4-yl)-1H-benzimidazole | 1.5 g (as fumarate salt) |

-

Notes :

Salt Formation

The compound readily forms salts with acids. For example:

-

Hydrogen Fumarate Salt : Synthesized by treating the free base with fumaric acid in ethanol. This improves crystallinity and stability .

Comparative Reaction Efficiency

-

Critical Factors :

-

Base Strength : NaH achieves faster deprotonation but requires anhydrous conditions.

-

Leaving Group : Tosylates outperform chlorides in reactivity.

-

Stability Considerations

科学研究应用

Antihistamine Activity

One of the primary applications of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride, commonly known as Bilastine, is as a second-generation antihistamine. It functions by blocking the H₁ receptors for histamine, effectively alleviating symptoms associated with allergic reactions such as allergic rhinitis and urticaria (hives) . Bilastine has been noted for its long-lasting effects, requiring only a single daily dose, which enhances patient compliance in clinical settings .

Anti-inflammatory Properties

Research indicates that derivatives of 2-Piperidin-4-YL-1H-benzoimidazole exhibit notable anti-inflammatory activity. For instance, a study identified a derivative that significantly inhibited nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent . The compound demonstrated an IC50 value of 0.86 μM for NO and 1.87 μM for TNF-α production, indicating strong efficacy compared to traditional anti-inflammatory drugs like ibuprofen .

Interaction with Biological Targets

The interaction profile of this compound is complex due to its structural features. The piperidine nitrogen and the benzimidazole moiety contribute to its biological activity by facilitating binding to various receptors involved in inflammatory pathways . Studies have suggested that this compound may influence mechanisms related to pain modulation and inflammatory responses.

Antiviral Potential

Emerging research has highlighted the antiviral potential of benzimidazole derivatives, including this compound. It has been suggested that compounds with similar structures could inhibit viral replication processes in diseases such as hepatitis C virus (HCV) infections . The ability of these compounds to modulate immune responses further supports their potential use in antiviral therapies.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of various substituents to enhance its biological activity . The development of analogs has been a focus area in research, aiming to optimize efficacy and reduce side effects.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. For instance, it has been found to bind to DNA via intercalation, which can affect gene expression and cellular processes . Additionally, it acts as a sodium channel blocker, which can modulate neuronal activity and has potential therapeutic applications .

相似化合物的比较

Similar Compounds

Similar compounds include other piperidine and benzimidazole derivatives, such as:

- 2-(4-Piperidinyl)-1H-benzo[d]imidazole

- 3-Amino-1-(5-indanyloxy)-2-propanol derivatives

- 2,3,5-Trisubstituted pyridine derivatives

Uniqueness

What sets 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride apart is its unique combination of the piperidine and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

生物活性

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is a compound that combines the structural features of piperidine and benzimidazole. Its unique molecular structure suggests potential biological activities, particularly as a sodium channel blocker and in anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₆ClN₃ |

| Molecular Weight | 237.73 g/mol |

| CAS Number | 824403-74-9 |

The bicyclic structure consists of a six-membered aromatic benzimidazole and a six-membered aliphatic piperidine, which are linked at specific positions, contributing to its biological activity .

This compound is primarily recognized for its role as a sodium channel blocker.

Target Interactions

- Sodium Channels : The compound is believed to modulate sodium ion flow across cell membranes, impacting neuronal signaling and muscle contraction . This action is crucial in conditions such as ischemic stroke where sodium channel inhibition can reduce neuronal excitability.

Biochemical Pathways

- Cell Signaling : It influences various cellular processes by altering gene expression and metabolic pathways. For instance, its interaction with sodium channels can affect neurotransmission .

- Inflammatory Pathways : Recent studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines like IL-1β and TNF-α in LPS-stimulated macrophages .

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study identified derivatives with potent inhibitory activity on nitric oxide (NO) and TNF-α production in RAW 264.7 macrophages, with one derivative showing an IC50 of 0.86 µM for NO production .

In Vivo Studies

In vivo evaluations indicated that certain derivatives possess more potent anti-inflammatory effects than traditional NSAIDs like ibuprofen, particularly in models of induced ear edema in mice .

Study on Sodium Channel Blockers

A study involving the synthesis of benzimidazole derivatives revealed that compounds similar to this compound effectively inhibited sodium channels, demonstrating potential therapeutic effects in conditions characterized by excessive neuronal excitability .

Anti-inflammatory Activity Assessment

Another significant study highlighted the anti-inflammatory effects of a specific derivative, which was shown to restore phosphorylation levels of IκBα and protein expression of p65 NF-κB in macrophages stimulated with LPS, indicating its potential as a therapeutic agent for inflammatory diseases .

属性

IUPAC Name |

2-piperidin-4-yl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPRHWFNRDEYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656388 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824403-74-9 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。